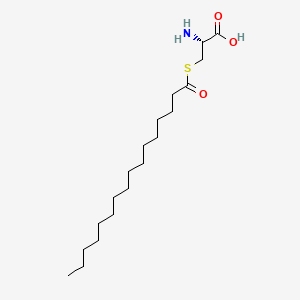

s-Palmitoyl cysteine

Vue d'ensemble

Description

La S-palmitoyl-L-cystéine est un composé qui appartient à la classe des composés organiques appelés L-cystéine-S-conjugués. Ces composés contiennent de la L-cystéine où le groupe thio est conjugué à un groupe palmitoyle, un acide gras à 16 atomes de carbone. Ce composé est important en raison de son rôle dans la palmitoylation des protéines, une modification post-traductionnelle qui affecte la fonction, la localisation et l'interaction des protéines .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la S-palmitoyl-L-cystéine implique généralement la réaction de la L-cystéine avec le chlorure de palmitoyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Méthodes de Production Industrielle : La production industrielle de la S-palmitoyl-L-cystéine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets .

Analyse Des Réactions Chimiques

Types de Réactions : La S-palmitoyl-L-cystéine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la L-cystéine peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiols.

Substitution : Le groupe palmitoyle peut être substitué par d'autres groupes acyles dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Le dithiothréitol (DTT) ou d'autres agents réducteurs.

Substitution : Les chlorures d'acyle ou les anhydrides en présence d'une base.

Principaux Produits :

Oxydation : Des disulfures de S-palmitoyl-L-cystéine.

Réduction : Forme thiol libre de S-palmitoyl-L-cystéine.

Substitution : Divers dérivés acylés selon le substituant utilisé.

4. Applications de la Recherche Scientifique

La S-palmitoyl-L-cystéine a de nombreuses applications dans la recherche scientifique :

Biologie : Investigé pour son rôle dans les voies de signalisation cellulaire et la dynamique membranaire.

Industrie : Utilisé dans le développement de nouveaux biomatériaux et systèmes d'administration de médicaments.

5. Mécanisme d'Action

La S-palmitoyl-L-cystéine exerce ses effets par le processus de palmitoylation des protéines. Cela implique la fixation covalente du groupe palmitoyle au groupe thiol des résidus de cystéine sur les protéines cibles. Cette modification augmente l'hydrophobicité des protéines, facilitant leur association avec les membranes cellulaires et affectant leur localisation, leur stabilité et leurs interactions avec d'autres protéines.

Composés Similaires :

N-palmitoyl-L-cystéine : Structure similaire mais avec le groupe palmitoyle attaché au groupe amino au lieu du groupe thiol.

S-stéaroyl-L-cystéine : Structure similaire mais avec un groupe stéaroyle (acide gras à 18 atomes de carbone) au lieu d'un groupe palmitoyle.

Unicité : La S-palmitoyl-L-cystéine est unique en raison de son rôle spécifique dans la palmitoylation des protéines, une modification réversible qui régule dynamiquement la fonction et la localisation des protéines. Cela la distingue d'autres composés similaires qui peuvent ne pas participer à de telles modifications spécifiques et réversibles .

Applications De Recherche Scientifique

S-palmitoyl-L-cysteine has numerous applications in scientific research:

Mécanisme D'action

S-palmitoyl-L-cysteine exerts its effects through the process of protein palmitoylation. This involves the covalent attachment of the palmitoyl group to the thiol group of cysteine residues on target proteins. This modification increases the hydrophobicity of the proteins, facilitating their association with cell membranes and affecting their localization, stability, and interactions with other proteins.

Comparaison Avec Des Composés Similaires

N-palmitoyl-L-cysteine: Similar structure but with the palmitoyl group attached to the amino group instead of the thiol group.

S-stearoyl-L-cysteine: Similar structure but with a stearoyl group (18-carbon fatty acid) instead of a palmitoyl group.

Uniqueness: S-palmitoyl-L-cysteine is unique due to its specific role in protein palmitoylation, a reversible modification that dynamically regulates protein function and localization. This distinguishes it from other similar compounds that may not participate in such specific and reversible modifications .

Propriétés

Numéro CAS |

114507-35-6 |

|---|---|

Formule moléculaire |

C19H37NO3S |

Poids moléculaire |

359.6 g/mol |

Nom IUPAC |

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |

Clé InChI |

FRAMWPHPFIXRCP-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

S-Palmitoyl cysteine; L-Cysteine, hexadecanoate (ester); L-Cysteine, S-(1-oxohexadecyl)-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)